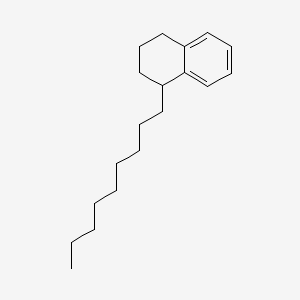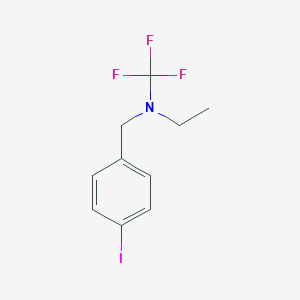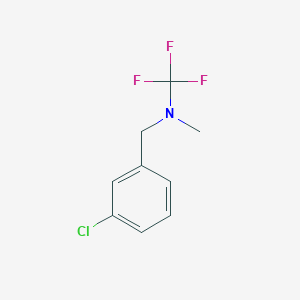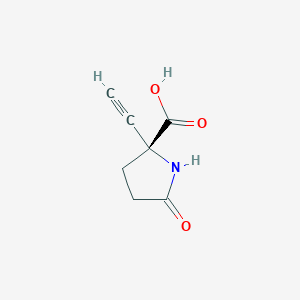
2-Ethynyl-5-oxo-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-5-oxo-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethynyl group at the second position and a keto group at the fifth position of the proline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-oxo-L-proline typically involves the introduction of an ethynyl group to the proline ring. One common method is the alkylation of 5-oxo-L-proline with an ethynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the proline ring and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the alkylation process, which allows for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
2-Ethynyl-5-oxo-L-proline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of 2-ethynyl-5-hydroxy-L-proline.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids or aldehydes from oxidation.
- Hydroxy derivatives from reduction.
- Various substituted proline derivatives from nucleophilic substitution .
科学研究应用
2-Ethynyl-5-oxo-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2-Ethynyl-5-oxo-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the keto group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
5-oxo-L-proline: A structural analog lacking the ethynyl group, commonly used in studies of proline metabolism.
2-ethynyl-L-proline: Similar to 2-Ethynyl-5-oxo-L-proline but lacks the keto group.
5-hydroxy-L-proline: A hydroxylated derivative of proline with different chemical properties and biological activities.
Uniqueness
This compound is unique due to the presence of both the ethynyl and keto groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable tool in various fields of research .
属性
CAS 编号 |
74580-20-4 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
(2R)-2-ethynyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-2-7(6(10)11)4-3-5(9)8-7/h1H,3-4H2,(H,8,9)(H,10,11)/t7-/m0/s1 |
InChI 键 |
HXYYVBWFJDOPKI-ZETCQYMHSA-N |
手性 SMILES |
C#C[C@]1(CCC(=O)N1)C(=O)O |
规范 SMILES |
C#CC1(CCC(=O)N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


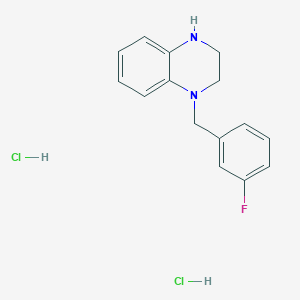

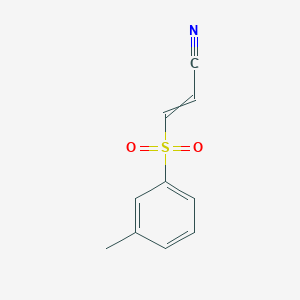
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)

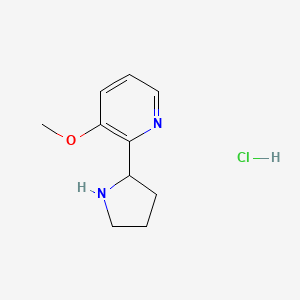
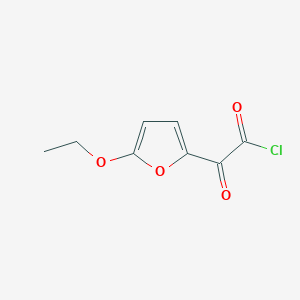
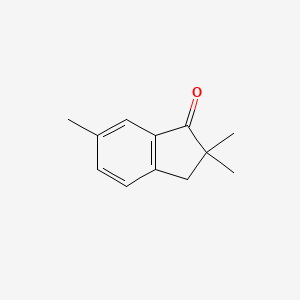
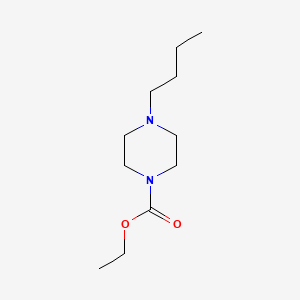
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
